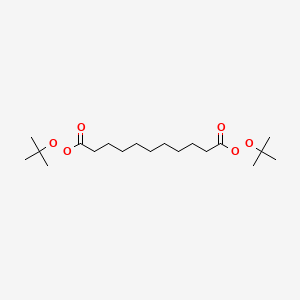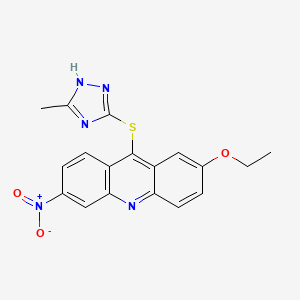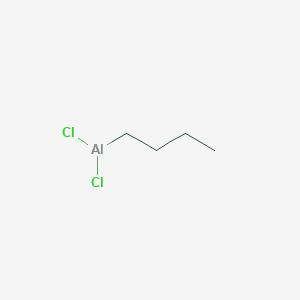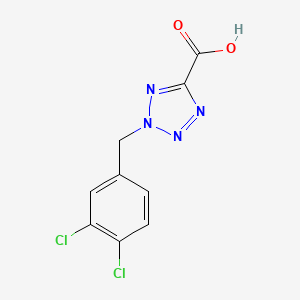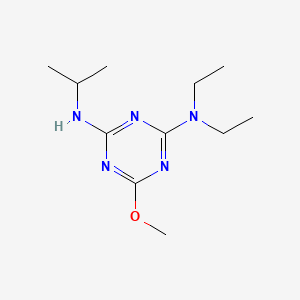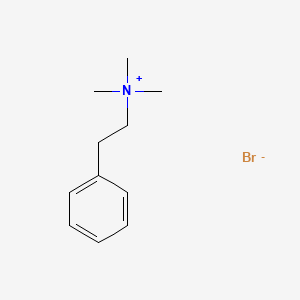![molecular formula C35H47F3N6 B13745355 1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride CAS No. 1245190-26-4](/img/structure/B13745355.png)
1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride solution is a chemical compound with the molecular formula C35H47F3N6. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves the reaction of imidazole derivatives with benzyl halides under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
化学反应分析
Types of Reactions
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of imidazolium salts with different substituents .
科学研究应用
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers
作用机制
The mechanism of action of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves its interaction with specific molecular targets and pathways. The compound can disrupt cell membranes, leading to cell death in microbial organisms. In cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl groups and trifluoride anion contribute to its high stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced antimicrobial activity and potential therapeutic benefits .
属性
CAS 编号 |
1245190-26-4 |
|---|---|
分子式 |
C35H47F3N6 |
分子量 |
608.8 g/mol |
IUPAC 名称 |
1,3-bis[6-(3-benzylimidazol-3-ium-1-yl)hexyl]imidazol-1-ium;trifluoride |
InChI |
InChI=1S/C35H47N6.3FH/c1(3-13-21-38-25-27-40(32-38)29-34-15-7-5-8-16-34)11-19-36-23-24-37(31-36)20-12-2-4-14-22-39-26-28-41(33-39)30-35-17-9-6-10-18-35;;;/h5-10,15-18,23-28,31-33H,1-4,11-14,19-22,29-30H2;3*1H/q+3;;;/p-3 |
InChI 键 |
LNXWGVWPLFIIRO-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CN(C=C2)CCCCCCN3C=C[N+](=C3)CCCCCCN4C=C[N+](=C4)CC5=CC=CC=C5.[F-].[F-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


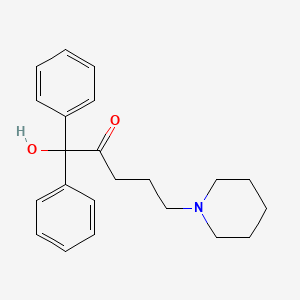
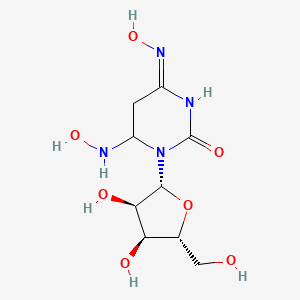

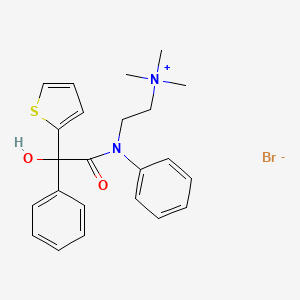
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)

